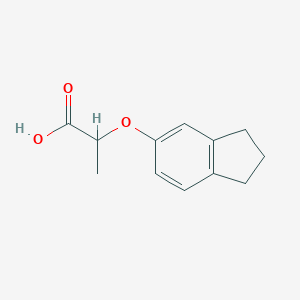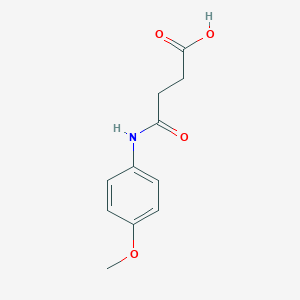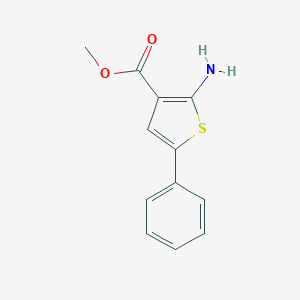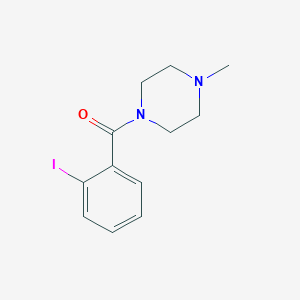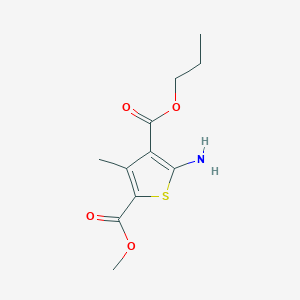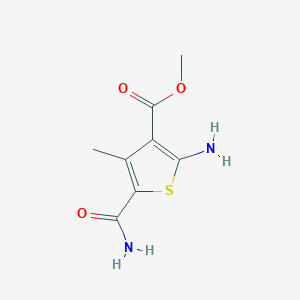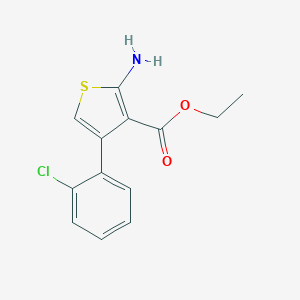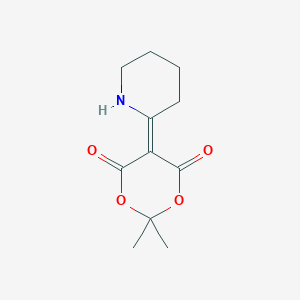
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. Meldrum's acid has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid is not fully understood. However, it is believed that it acts as a nucleophile and a carbonyl activator. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can react with a variety of electrophiles, such as alkyl halides, acyl halides, and imines, to form new carbon-carbon or carbon-nitrogen bonds. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the final product.
Biochemische Und Physiologische Effekte
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has been used in the synthesis of compounds that have shown biological activity, such as antiviral, anti-inflammatory, and anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several advantages for lab experiments. It is a versatile and easy-to-use building block that can be used in a variety of reactions. It has a high yield and purity, which makes it ideal for large-scale synthesis. However, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has some limitations. It is sensitive to moisture and air, and it can decompose under acidic or basic conditions. Therefore, it should be stored in a dry and air-free environment.
Zukünftige Richtungen
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several potential future directions. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. It can also be used in the development of new synthetic methodologies. In addition, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can be modified to improve its reactivity and selectivity. Further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid and its potential applications in various fields.
Conclusion:
In conclusion, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid is a versatile organic compound that has been widely used in various scientific research applications. It is a building block that can be used in the synthesis of pharmaceuticals, agrochemicals, and materials. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid acts as a nucleophile and a carbonyl activator, and it can react with a variety of electrophiles to form new carbon-carbon or carbon-nitrogen bonds. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid in various fields.
Synthesemethoden
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has been widely used in various scientific research applications. It has been used as a building block in the synthesis of pharmaceuticals, such as antiviral agents, anti-inflammatory agents, and anticancer agents. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it has been used in the synthesis of materials, such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
70912-53-7 |
|---|---|
Produktname |
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione |
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2,2-dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H15NO4/c1-11(2)15-9(13)8(10(14)16-11)7-5-3-4-6-12-7/h12H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZYKNYWCWVJXHIW-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=C2CCCCN2)C(=O)O1)C |
Kanonische SMILES |
CC1(OC(=O)C(=C2CCCCN2)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



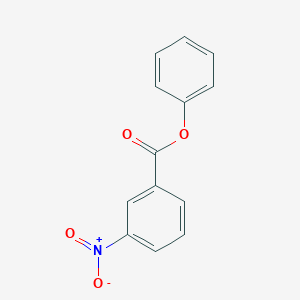
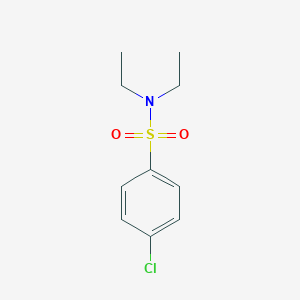
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
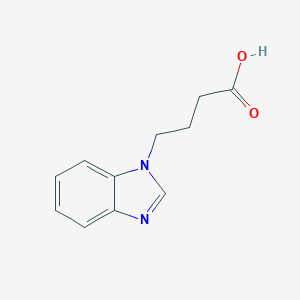
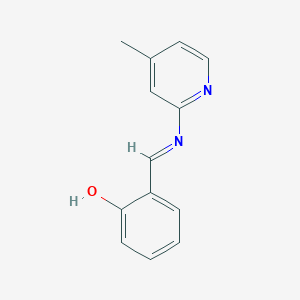
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)
